(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one
Description
(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one is a chiral trifluoromethylated ketone derivative with a stereogenic center at the C4 position. Its molecular formula is C₁₂H₁₃F₃NO, with a molecular weight of 256.24 g/mol. The compound features a 3-methylphenyl group and a trifluoromethyl (CF₃) substituent, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H14F3NO/c1-8-4-3-5-10(6-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1 |
InChI Key |
BUHFKNYFIDWVHI-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@](CC(=O)C)(C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)C)(C(F)(F)F)N |
Origin of Product |
United States |
Biological Activity
(4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one is a synthetic compound with the molecular formula CHFN and a molecular weight of approximately 245.24 g/mol. The compound features a trifluoromethyl group and an amino group, which are known to enhance its biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential pharmacological applications.
The structural characteristics of this compound contribute significantly to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 245.24 g/mol |
| Trifluoromethyl Group | Present |
| Amino Group | Present |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The amino group may facilitate binding to these targets, enhancing its potential as a pharmacological agent. Research on similar compounds suggests that the trifluoromethyl group can improve metabolic stability and bioavailability, making it a focus in medicinal chemistry.
Biological Activities
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the amino group is believed to contribute to this activity by enhancing interactions with microbial cell membranes.
- Anti-inflammatory Effects : Studies indicate that related compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
- Analgesic Properties : The compound's structure suggests potential analgesic effects, similar to other amino-substituted ketones that have been shown to alleviate pain in various models.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
- Inflammation Model : In an animal model of inflammation, a related compound demonstrated a reduction in paw swelling and inflammatory markers after administration at doses of 10 mg/kg .
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the Ketone : Utilizing methods such as Friedel-Crafts acylation.
- Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
- Amination : Final step involves introducing the amino group via reductive amination.
These synthetic pathways allow for modifications that can enhance or alter biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4R)-4-amino-5,5,5-trifluoro-4-(3-methylphenyl)pentan-2-one with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological relevance:
Key Observations:
Trifluoromethyl (CF₃) groups increase metabolic stability and lipophilicity, a common feature in all listed compounds.
Stereochemistry :
- The R-configuration at C4 distinguishes the target compound from its S-configured analogs. Stereochemistry can critically influence interactions with chiral biological targets (e.g., enzymes or receptors).
Biological Activity: The benzothiazole derivative DF 203 shows potent antitumor activity via CYP1A1 induction, suggesting that the target compound’s amino-trifluoromethyl-phenyl scaffold may share metabolic pathways . The discontinued (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one highlights challenges in commercial availability for trifluoromethylated amines .
Synthetic Utility :
- The 4-chloro-5,5,5-trifluoro-4-(trifluoromethyl)pentan-2-one demonstrates the versatility of trifluoromethylated ketones in electrophilic reactions, a property likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
